2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLOECSDXZZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by heating ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bromomalonic ester or 3-bromopentane-2,4-dione . The resulting intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazolo[3,2-a]pyrimidine derivatives exhibit substantial antimicrobial activity. For instance, derivatives similar to 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione have been shown to inhibit bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MICs) as low as 0.21 μM . This suggests potential for developing new antimicrobial agents based on this compound.
Anticancer Activity
The isoindoline component is known for its anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression . The integration of thiazolo[3,2-a]pyrimidine may enhance these effects by providing additional targets for interaction within cancer cells.
Synthesis and Modification
The synthesis of this compound can be achieved through multi-step reactions involving starting materials that include thiazole derivatives and isoindoline precursors. Modifications to the structure can lead to variations that may enhance biological activity or improve pharmacokinetic properties .
Case Study 1: Antimicrobial Efficacy
In a study focused on synthesizing thiazolo[3,2-a]pyrimidine derivatives, researchers evaluated the antimicrobial efficacy of several compounds against Pseudomonas aeruginosa. The results indicated that modifications to the thiazole ring significantly affected the MIC values, demonstrating the importance of structural optimization in enhancing antimicrobial activity .
Case Study 2: Anticancer Mechanisms
Another investigation explored the anticancer mechanisms of similar isoindoline derivatives. The study found that these compounds could inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The research highlighted that structural variations influenced their efficacy and selectivity towards different cancer types .
Mechanism of Action
The mechanism of action of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications on the Thiazolo-Pyrimidine Core
The 7-methyl substituent distinguishes the target compound from analogues such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a 7-hydroxy group and an ester at position 4. However, the hydroxy group in ’s compound may facilitate hydrogen bonding with targets, suggesting divergent pharmacological profiles .
Comparison with Naphthalene-Modified Analogues
Compounds 43–46 in incorporate a naphthalen-1-ylmethyl group on the thiazolo[3,2-a]pyridine ring. These substituents introduce significant steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors. The methylene linker in the target compound also reduces steric hindrance compared to the rigid naphthyl group .
Isoindoline-1,3-dione vs. Acryloyl-Linked Analogues
describes 2-(4-(3-arylacryloyl)phenyl)isoindoline-1,3-dione derivatives (compounds 3–6), where the phthalimide is connected via an acryloyl-phenyl linker. The target compound’s methylene bridge simplifies the structure, reducing conjugation and possibly decreasing metabolic instability associated with the acryloyl group. However, the acryloyl linker in ’s compounds may enable extended π-conjugation, influencing electronic properties and binding affinity to cholinesterases .
Structural and Functional Implications
Biological Activity
The compound 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antibacterial properties, antitubercular effects, and other pharmacological applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often involved:
- Formation of Thiazolopyrimidine Core : The initial step involves the synthesis of the thiazolopyrimidine core through cyclization reactions.
- Methylation and Functionalization : Subsequent reactions may include methylation and the introduction of functional groups to enhance biological activity.
- Final Coupling : The final compound is formed by coupling the thiazolopyrimidine with isoindoline derivatives.
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study evaluating various thiazolopyrimidine derivatives demonstrated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 2a | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |
| 2b | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
These findings suggest that structural modifications can enhance antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapy .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies using broth dilution methods revealed that certain derivatives exhibited significant inhibitory effects:
| Compound | MIC (µg/mL) against M. tuberculosis |
|---|---|
| 2a | 0.25 |
| 2b | 0.5 |
These results indicate that the thiazolopyrimidine scaffold may be effective in combating tuberculosis, a disease with rising resistance to conventional therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from thiazolopyrimidine structures:
- Anticancer Properties : Thiazolopyrimidines have shown potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway .
- Fungicidal Activity : Some studies have reported fungicidal effects against plant pathogens, suggesting applications in agriculture for crop protection .
- Mechanistic Studies : Research has indicated that these compounds may exert their biological effects through multiple mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis .
Q & A
Q. Biological Activity
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Structure-Activity Relationship (SAR) : Correlate substituent polarity (e.g., morpholine vs. phenyl groups ) with activity trends.
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to rule off-target effects .
How can ring-puckering coordinates be applied to analyze conformational flexibility in the thiazolo-pyrimidine core?
Advanced Conformational Analysis
Cremer-Pople puckering parameters quantify non-planarity in fused rings:
- Amplitude () and phase angle () : Derived from atomic coordinates (e.g., , for a boat-like conformation ).
- Software like PLATON or Mercury calculates these parameters from crystallographic data .
What strategies mitigate stereochemical challenges during benzylidene-substituent introduction?
Q. Synthetic Optimization
- Z/E isomer control : Use bulky bases (e.g., DBU) to favor kinetic Z-isomers, as seen in ethyl (Z)-2-(2-fluorobenzylidene) derivatives .
- Chiral HPLC or NOESY NMR (e.g., 2D - correlations ) resolves stereoisomers.
How do computational methods validate experimental molecular geometries?
Q. Advanced Modeling
- *DFT (B3LYP/6-31G)**: Optimize gas-phase geometries and compare with X-ray bond lengths/angles (RMSD < 0.02 Å ).
- NBO analysis : Quantifies hyperconjugation (e.g., LP(O) → σ*(C–N) interactions ).
How to address contradictory bioactivity data across structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
